5-Bromo-2-(methylamino)benzaldehyde
Description
5-Bromo-2-(methylamino)benzaldehyde is a substituted benzaldehyde derivative featuring a bromine atom at the 5-position and a methylamino group (-NHCH₃) at the 2-position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as benzothiazoles and imidazoles, which are relevant to pharmaceutical and materials science research . Its structure combines electron-withdrawing (bromine) and electron-donating (methylamino) substituents, creating a unique electronic profile that influences reactivity in condensation and cyclization reactions.
Properties
IUPAC Name |
5-bromo-2-(methylamino)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-10-8-3-2-7(9)4-6(8)5-11/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCSBNGBCTXHAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(methylamino)benzaldehyde typically involves the bromination of 2-(methylamino)benzaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzaldehyde derivative in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(methylamino)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 5-Bromo-2-(methylamino)benzoic acid.
Reduction: 5-Bromo-2-(methylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-(methylamino)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(methylamino)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methylamino substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 5-bromo-2-(methylamino)benzaldehyde vary in substituent groups, leading to differences in physicochemical properties, reactivity, and applications. Below is a systematic comparison with key analogs:
Substituent Variations and Electronic Effects
Physical Properties
Biological Activity
5-Bromo-2-(methylamino)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and microbiology. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C8H8BrN
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a bromine atom at the 5-position and a methylamino group at the 2-position of the benzaldehyde structure. This unique arrangement contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may exert its effects through:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation.
- Cell Cycle Modulation : It induces cell cycle arrest, particularly in the G2-M phase, leading to apoptosis.
- Oxidative Stress Induction : Increases in reactive oxygen species (ROS) levels have been observed, contributing to cytotoxicity in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
| Parameter | Value |
|---|---|
| IC50 (Jurkat Cells) | 3.20 µM |
| G2-M Phase Arrest | 27.7% at 2 µM |
| ROS Increase | 3.03 times (1 µM) |
In vitro studies demonstrated that the compound significantly reduces cell viability in Jurkat cells, with an IC50 value indicating effective cytotoxicity. Flow cytometry results confirmed that it promotes apoptosis through increased phosphatidylserine exposure.
Antimicrobial Properties
In addition to its anticancer effects, preliminary investigations suggest that this compound exhibits antimicrobial activity against various bacterial strains. However, detailed mechanisms remain to be fully elucidated.
Case Studies and Research Findings
- Study on Inflammation : A derivative of this compound demonstrated anti-inflammatory effects comparable to COX-2 inhibitors without gastrointestinal side effects, suggesting its potential for treating chronic inflammatory diseases.
- Structure-Activity Relationship (SAR) : Research indicates that modifications at specific positions significantly influence biological activity. Substituting bromine with other halogens has been shown to enhance anticancer potency.
- Cytotoxicity Studies : Various derivatives have been synthesized and tested, revealing that structural modifications can lead to improved therapeutic profiles compared to their parent compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
